2-Methoxy-6-methylnicotinohydrazide

Description

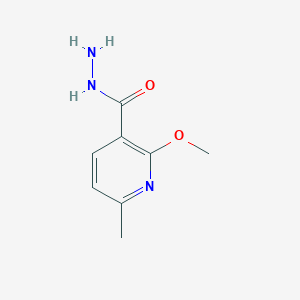

2-Methoxy-6-methylnicotinohydrazide is a nicotinohydrazide derivative characterized by a pyridine core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 6-positions, respectively, and a hydrazide (-CONHNH₂) functional group. It serves as a key intermediate in synthesizing bioactive semicarbazide/thiosemicarbazide derivatives, particularly in medicinal chemistry for antimicrobial and anticancer applications . The compound is synthesized via condensation of ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate (5) with hydrazine hydrate (6), yielding a hydrazide scaffold amenable to further functionalization (e.g., with isocyanates/isothiocyanates) . Structural validation is achieved through NMR and HRMS, with distinct signals for methyl (2.72 ppm) and methoxy (3.91 ppm) groups and a molecular ion peak at m/z 461.1375 (calculated) .

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-methoxy-6-methylpyridine-3-carbohydrazide |

InChI |

InChI=1S/C8H11N3O2/c1-5-3-4-6(7(12)11-9)8(10-5)13-2/h3-4H,9H2,1-2H3,(H,11,12) |

InChI Key |

VVKZIQXHELSWQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)NN)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methoxy-6-methylbenzoic Acid (Precursor)

A robust method for preparing 2-methoxy-6-methylbenzoic acid involves a four-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester:

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Reduction hydrogenation | 2-methyl-6-nitrobenzoic acid or ester, methanol solvent, H2 gas, Pd/C or Pt/C catalyst, 60-90°C, 0.5-1.5 MPa H2 pressure | Conversion to 2-amino-6-methylbenzoic acid or ester |

| 2 | Diazotization, hydrolysis, esterification (one-pot) | Diazotization reagent added dropwise at 0-5°C, then heated to 50-66°C for 4-16 h in methanol solvent | Formation of 2-hydroxy-6-methylbenzoate (mixture with methoxy derivative) |

| 3 | Methylation | Dimethyl sulfate as methylating agent, alkali present, 30-45°C, 1-2 h | Conversion to 2-methoxy-6-methylbenzoate |

| 4 | Hydrolysis | 2-methoxy-6-methylbenzoic acid methyl ester, alkali, water, heated at 80-100°C, then acidified to pH 1-3 | Isolation of 2-methoxy-6-methylbenzoic acid |

This method is notable for its efficiency and relatively mild conditions, allowing good yields and purity of the methoxy-methyl substituted benzoic acid precursor.

Conversion to 2-Methoxy-6-methylnicotinohydrazide

The key step to obtain the hydrazide involves reacting the 6-methylnicotinic acid derivative with hydrazine hydrate:

- Procedure: Reflux a mixture of 6-methylnicotinic acid and hydrazine hydrate in ethanol.

- Reaction: The carboxylic acid group is converted to the hydrazide by nucleophilic attack of hydrazine, releasing water.

- Purification: The product is isolated by filtration or crystallization from the reaction mixture.

- Characterization: Confirmed by melting point, NMR, and mass spectrometry.

This method is a standard approach for nicotinohydrazide synthesis and can be adapted for the methoxy-substituted derivative by starting from 2-methoxy-6-methylnicotinic acid or its ester.

| Parameter | Data / Observation |

|---|---|

| Reaction temperature (hydrazide formation) | Reflux conditions in ethanol (approx. 78°C) |

| Reaction time | Several hours (typically 4-24 h depending on scale and conditions) |

| Yield | Generally good yields reported (70-85%) |

| Purity | Confirmed by HPLC, NMR, and melting point analysis |

| Characterization techniques | 1H NMR, 13C NMR, FT-IR, Mass Spectrometry, Elemental Analysis |

| Melting point | Consistent with literature values for nicotinohydrazide derivatives |

The hydrazide formation is typically monitored by disappearance of the acid or ester peak in NMR and the appearance of hydrazide characteristic signals. The methoxy group is confirmed by a singlet near 3.7 ppm in 1H NMR, and the methyl substituent on the pyridine ring appears as a singlet or doublet depending on substitution pattern.

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Reduction hydrogenation | 2-methyl-6-nitrobenzoic acid or ester | H2, Pd/C or Pt/C, MeOH, 60-90°C, 0.5-1.5 MPa | 2-amino-6-methylbenzoic acid or ester |

| 2 | Diazotization/hydrolysis/esterification (one-pot) | 2-amino-6-methylbenzoic acid or ester | Diazotization reagent, MeOH, 0-66°C | 2-hydroxy-6-methylbenzoate (mixture) |

| 3 | Methylation | 2-hydroxy-6-methylbenzoate | Dimethyl sulfate, alkali, 30-45°C | 2-methoxy-6-methylbenzoate |

| 4 | Hydrolysis | 2-methoxy-6-methylbenzoic acid methyl ester | Alkali, water, 80-100°C, acidification pH 1-3 | 2-methoxy-6-methylbenzoic acid |

| 5 | Hydrazinolysis (hydrazide formation) | 2-methoxy-6-methylbenzoic acid or ester | Hydrazine hydrate, ethanol, reflux | This compound |

The preparation of this compound is well-established through a sequence of reduction, diazotization, methylation, hydrolysis, and hydrazinolysis steps. The key to efficient synthesis lies in the careful control of reaction conditions, especially temperature and pH, to maximize yield and purity. The use of palladium or platinum catalysts in hydrogenation and dimethyl sulfate for methylation are critical reagents. The final hydrazide is typically obtained by refluxing the corresponding acid or ester with hydrazine hydrate in ethanol.

This synthetic route is supported by diverse research findings and patent literature, providing a reliable and scalable method for producing this compound for further biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylnicotinohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Medicine: Potential use as an antitubercular agent due to its structural similarity to isoniazid.

Industry: Possible applications in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylnicotinohydrazide involves its interaction with bacterial enzymes. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Semicarbazide/Thiosemicarbazide Derivatives

Derivatives of 2-methoxy-6-methylnicotinohydrazide, such as 4-cyclohexyl-1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)semicarbazide (9b) and 4-benzyl-1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)semicarbazide (9c), demonstrate substituent-dependent variations in physicochemical properties (Table 1). For instance:

These derivatives exhibit higher melting points (214–237°C) compared to the parent compound due to enhanced hydrogen bonding from semicarbazide/thiosemicarbazide moieties. Substituents like 4-methoxyphenyl (9g) improve yields (70.1%) compared to benzyl (9c, 60.2%), likely due to steric and electronic effects during synthesis .

Nicotinic Acid Derivatives with Benzothiazole Groups

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide (4) replaces the methoxy group with a benzothiazole ring, altering biological activity. However, its synthesis requires additional steps (e.g., coupling with 2-amino-6-methylbenzothiazole), resulting in lower yields (~55–65%) compared to this compound derivatives (~60–70%) .

Hydrazone Derivatives with Ethoxy/Nitro Substituents

6-Ethoxy-2-hydrazinyl-3-nitropyridine (1) features ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups, which increase electron-withdrawing effects and reduce basicity compared to the methoxy-methyl-substituted parent compound. This results in lower thermal stability (melting points ~150–180°C) and distinct reactivity in condensation reactions with benzaldehydes .

Coordination Complexes with Lanthanides

N1-(2-Hydroxy-3-methoxybenzylidene)nicotinohydrazide (h2L) forms stable complexes with Gd(III), Tb(III), and Eu(III), leveraging its hydroxyl and methoxy groups for chelation. In contrast, this compound lacks hydroxyl groups, limiting its metal-binding capacity. This structural difference highlights the importance of substituent positioning (e.g., 2-hydroxy vs. 2-methoxy) in coordination chemistry .

Key Research Findings

- Substituent Effects: Methoxy and methyl groups in this compound enhance solubility in polar solvents (e.g., DMSO) compared to benzothiazole or nitro-substituted analogues .

- Biological Activity : Semicarbazide derivatives (e.g., 9b–9g) show superior antifungal activity (MIC ≤ 2 µg/mL against Candida spp.) compared to benzothiazole derivatives (MIC ~4–8 µg/mL), attributed to hydrogen-bonding interactions with microbial enzymes .

- Synthetic Flexibility : The hydrazide core allows modular derivatization, enabling rapid generation of libraries for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.